(2-Chloro-4-(3-fluoropropoxy)phenyl)methanol

Description

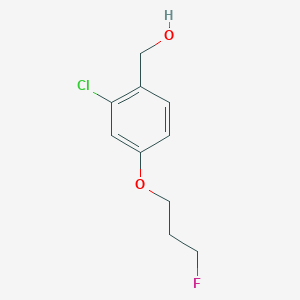

(2-Chloro-4-(3-fluoropropoxy)phenyl)methanol is a substituted benzyl alcohol derivative characterized by a phenyl ring with three distinct functional groups:

- Chlorine at the 2-position,

- 3-Fluoropropoxy (OCH2CH2CH2F) at the 4-position,

- Methanol (CH2OH) as the primary alcohol substituent.

This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis due to the presence of electronegative substituents (Cl, F) and the reactive alcohol group.

Properties

IUPAC Name |

[2-chloro-4-(3-fluoropropoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO2/c11-10-6-9(14-5-1-4-12)3-2-8(10)7-13/h2-3,6,13H,1,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBELPGWRJUQXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCF)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-(3-fluoropropoxy)phenyl)methanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitrophenol with 3-fluoropropyl bromide in the presence of a base to form 2-chloro-4-(3-fluoropropoxy)nitrobenzene. This intermediate is then reduced to the corresponding amine, which is subsequently converted to the desired phenylmethanol derivative through a series of reactions involving protection and deprotection steps .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Biological Activity

(2-Chloro-4-(3-fluoropropoxy)phenyl)methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological characterization, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as a phenolic compound with a chloro substituent and a propoxy side chain. The synthesis typically involves nucleophilic substitution reactions, where the chlorophenol is reacted with a suitable fluoropropyl ether in the presence of a base to yield the target compound.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound possesses an inhibitory effect on bacterial growth, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it was tested for its inhibitory effects on phosphodiesterase (PDE) enzymes, which are crucial in various signaling pathways. The IC50 values obtained from enzyme assays indicated that the compound has moderate potency against PDE2A and PDE10A.

Case Study 1: Anticancer Activity

In a preclinical study, this compound was evaluated for its anticancer properties against human cancer cell lines. The compound displayed cytotoxic effects, with an IC50 value of 15 µM against breast cancer cells (MCF-7). This suggests that it may serve as a lead compound for further development in cancer therapy.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. It was found to significantly reduce oxidative stress markers and improve neuronal survival rates in vitro. These findings propose its potential application in treating neurodegenerative diseases such as Alzheimer's.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with good bioavailability observed in animal models. Toxicological assessments indicated low acute toxicity, making it a candidate for further clinical evaluation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Effects

- Trifluoromethyl (CF3): Strong electron-withdrawing effect increases acidity of the benzyl alcohol group (pKa ~10–12), influencing reactivity in nucleophilic substitutions . Methylsulfonyl (SO2CH3): Polar and electron-deficient, this group may improve solubility in polar solvents and stabilize negative charges in intermediates .

- Fluorine Placement: Fluorine in the 3-fluoropropoxy chain (target) vs. direct attachment to the phenyl ring (e.g., [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol ) alters electronic distribution.

Physical Properties

- Melting Points : The trifluoromethyl analog (50–52°C ) has a higher melting point than expected for the target compound due to CF3’s rigidity and stronger intermolecular forces.

- Solubility : The 3-fluoropropoxy group’s ether linkage may improve solubility in organic solvents compared to sulfonyl or thioether groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.